

Technical Guide: Physicochemical Properties of Methyl 3-chloro-3-oxopropanoate

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Compound of Interest

Compound Name: methyl 3-chloro-3-oxopropanoate

Cat. No.: B057725

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Introduction

Methyl 3-chloro-3-oxopropanoate, also known as methyl malonyl chloride, is a reactive acyl chloride and a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and an acyl chloride group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its physical properties, particularly its boiling point, is crucial for its purification, handling, and scale-up in synthetic processes. This technical guide provides an in-depth overview of the boiling point of **methyl 3-chloro-3-oxopropanoate**, along with a detailed experimental protocol for its determination.

Physicochemical Data

The boiling point of **methyl 3-chloro-3-oxopropanoate** is dependent on the ambient pressure. Due to its reactivity and potential for decomposition at higher temperatures, it is typically purified by distillation under reduced pressure.

| Physical Property | Value | Conditions |
|-------------------|--|------------|
| Boiling Point | 57-59 °C | 12 mmHg |
| Boiling Point | 87 °C | 35 mmHg |
| Molecular Formula | C ₄ H ₅ ClO ₃ | |
| Molecular Weight | 136.53 g/mol | |
| Density | 1.273 g/mL | at 25 °C |
| Refractive Index | 1.432 | at 20 °C |

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

The following is a generalized procedure for the determination of the boiling point of **methyl 3-chloro-3-oxopropanoate** at reduced pressure. This method is suitable for compounds that may decompose at their atmospheric boiling point.

Materials:

- **Methyl 3-chloro-3-oxopropanoate** (crude or to be purified)
- Round-bottom flask
- Claisen adapter
- Distillation head with a port for a thermometer
- Thermometer
- Condenser
- Receiving flask
- Vacuum adapter
- Vacuum pump or water aspirator

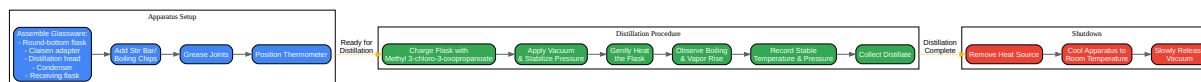
- Manometer
- Heating mantle or oil bath
- Stir bar or boiling chips
- Vacuum grease
- Insulating material (e.g., glass wool or aluminum foil)

Procedure:

- Apparatus Assembly:
 - Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
 - Place a stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.
 - Lightly grease all ground-glass joints to ensure a good seal under vacuum.
 - The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.
- Sample Charging:
 - Charge the round-bottom flask with the crude **methyl 3-chloro-3-oxopropanoate**. The flask should not be more than two-thirds full.
- Initiating Vacuum:
 - Connect the vacuum adapter to the vacuum source.
 - Slowly and carefully apply the vacuum. It is crucial to evacuate the system before heating to prevent bumping of any low-boiling impurities.

- Monitor the pressure using a manometer and allow it to stabilize at the desired level (e.g., 12 mmHg).
- Heating and Distillation:
 - Once the desired pressure is stable, begin to heat the distillation flask gently using a heating mantle or an oil bath.
 - Observe the mixture for the onset of boiling. The stir bar or boiling chips should be actively promoting even boiling.
 - As the vapor rises and envelops the thermometer bulb, the temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid at that specific pressure.
 - Collect the distillate in the receiving flask. The distillation rate should be controlled to about 1-2 drops per second for efficient separation.
- Data Recording and Shutdown:
 - Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This is the boiling point of **methyl 3-chloro-3-oxopropanoate** at the recorded pressure.
 - Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

Mandatory Visualization



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Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

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